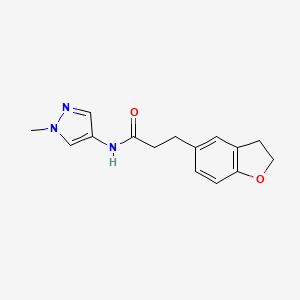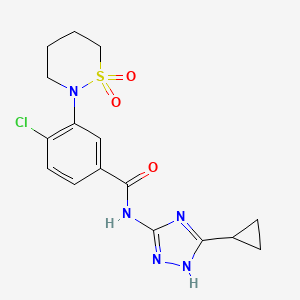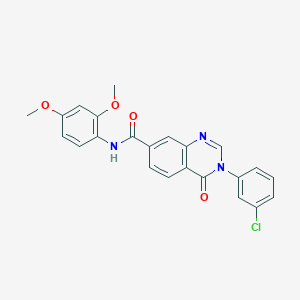![molecular formula C20H15FN4OS2 B10999951 N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B10999951.png)
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of 1,3,4-thiadiazole derivatives, which have diverse biological activities.
- It features a complex structure with both thiadiazole and thiazole moieties, as well as a benzyl group and a fluorophenyl substituent.
- The compound’s systematic name reflects its substituents and ring systems.
Preparation Methods
- Synthesis of this compound involves several steps:
Esterification: Starting from 4-chlorobenzoic acid, esterification with methanol yields the intermediate.
Hydrazination: The intermediate undergoes hydrazination.
Salt Formation and Cyclization: Further reactions lead to the formation of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Sulfonyl Chloride Formation: Conversion of the intermediate into sulfonyl chloride.
Nucleophilic Attack: Amines react with the sulfonyl chloride to yield the title compound.
- Industrial production methods may involve modifications for scalability and efficiency.
Chemical Reactions Analysis
- This compound can undergo various reactions:
Oxidation: Oxidative processes may modify the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target specific functional groups.
Substitution: Substituents on the benzyl and phenyl rings are susceptible to substitution.
- Common reagents include hydrazine, chlorides, and amines.
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Medicine: Investigate its potential as an antiviral agent (similar to related sulfonamides).
Chemistry: Explore its reactivity and applications in synthetic chemistry.
Biology: Assess its impact on cellular processes.
Industry: Consider its use in agrochemicals or other industrial applications.
Mechanism of Action
- The compound likely interacts with specific molecular targets.
- Investigate pathways affected by its presence.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C20H15FN4OS2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H15FN4OS2/c1-12-17(28-19(22-12)14-8-5-9-15(21)11-14)18(26)23-20-25-24-16(27-20)10-13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,23,25,26) |
InChI Key |
SYGHXVFNZJIIFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(acetylamino)phenyl]-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B10999871.png)
![N-(7-methoxyquinolin-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10999872.png)

![N-[2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B10999881.png)

![{1-[({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B10999901.png)
![2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10999903.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10999911.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)propanamide](/img/structure/B10999926.png)

![4-(3-chlorophenyl)-N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10999932.png)
![9,10-Dimethoxy-6-[2-(morpholin-4-yl)-2-oxoethyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B10999945.png)

![7,8-dimethoxy-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phthalazin-1(2H)-one](/img/structure/B10999955.png)
